molecular formula C9H17N B14612053 N-Methyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine CAS No. 59013-21-7

N-Methyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine

Katalognummer: B14612053
CAS-Nummer: 59013-21-7
Molekulargewicht: 139.24 g/mol
InChI-Schlüssel: XIRHVCFLHIWMIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine is an organic compound that belongs to the class of amines This compound is characterized by its unique structure, which includes a methylidene group and a prop-2-en-1-yl group attached to a butan-1-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of N-methylbutan-1-amine with prop-2-en-1-yl bromide under basic conditions. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-Methyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Methyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methyl-N-(prop-2-yn-1-yl)aniline: Similar structure with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.

    N,N-Dimethyl-2-propyn-1-amine: Contains a dimethylamino group and a propynyl group.

    N-Methyl-N-(1-phenylethyl)prop-2-en-1-amine: Similar backbone with a phenylethyl group.

Uniqueness

N-Methyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research applications.

Eigenschaften

CAS-Nummer

59013-21-7

Molekularformel

C9H17N

Molekulargewicht

139.24 g/mol

IUPAC-Name

N-methyl-2-methylidene-N-prop-2-enylbutan-1-amine

InChI

InChI=1S/C9H17N/c1-5-7-10(4)8-9(3)6-2/h5H,1,3,6-8H2,2,4H3

InChI-Schlüssel

XIRHVCFLHIWMIV-UHFFFAOYSA-N

Kanonische SMILES

CCC(=C)CN(C)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.